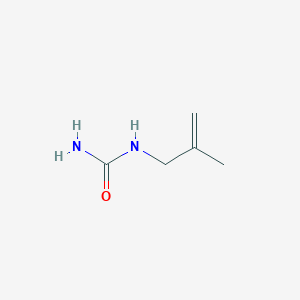

1-(2-Methylallyl)urea

Description

1-(2-Methylallyl)urea is a urea derivative characterized by a 2-methylallyl substituent attached to one of the nitrogen atoms of the urea core. Urea derivatives are widely utilized in pharmaceutical, agrochemical, and materials science research due to their hydrogen-bonding capabilities and structural versatility. The 2-methylallyl group introduces an unsaturated hydrocarbon chain, which may confer unique reactivity (e.g., susceptibility to polymerization or oxidation) and influence physicochemical properties such as solubility and stability .

Properties

CAS No. |

89487-41-2 |

|---|---|

Molecular Formula |

C₅H₁₀N₂O |

Molecular Weight |

114.15 |

Synonyms |

(2-Methyl-2-propenyl)-urea; N-(2-Methyl-2-propen-1-yl)-urea; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(2-Methylallyl)urea typically involves the reaction of 2-methyl-allyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor. This method ensures consistent product quality and higher yields. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylallyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylallyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylallyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 1-(2-Methylallyl)urea with structurally related urea derivatives, focusing on molecular features, synthesis, and safety profiles.

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight and Complexity : this compound is the simplest compound in this group, with a lower molecular weight compared to aromatic or heterocyclic analogs. This may enhance its solubility in polar solvents relative to bulkier derivatives .

- Substituent Effects : The 2-methylallyl group’s unsaturated nature contrasts with the aromatic rings in 1-ethyl-1-(2-methylphenyl)urea and 1-[(2-oxonaphthalenyl)methyl]urea. Allyl groups are prone to electrophilic addition or radical reactions, whereas aromatic systems exhibit resonance stabilization and π-π interactions .

Insights :

- 1-Ethyl-1-(2-methylphenyl)urea’s safety data highlight the need for rigorous handling protocols, including dust control and emergency eyewash stations . By analogy, this compound may require comparable precautions due to its reactive allyl moiety.

- Aromatic urea derivatives (e.g., oxonaphthalene- or pyrrole-containing analogs) may exhibit higher photochemical stability but pose challenges in metabolic clearance due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.